molecular formula C8H10N4 B6618249 (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine CAS No. 1565662-13-6

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine

Cat. No.: B6618249
CAS No.: 1565662-13-6
M. Wt: 162.19 g/mol
InChI Key: IVLVPZLPJFFGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structural resemblance between the imidazo[4,5-b]pyridine core and purines has prompted investigations into its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can produce various substituted imidazopyridines .

Scientific Research Applications

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and therapeutic potential. Its ability to modulate multiple cellular pathways and its structural resemblance to purines make it a valuable compound for further research and development .

Properties

IUPAC Name

(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-11-7-6(4-9)2-3-10-8(7)12-5/h2-3H,4,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLVPZLPJFFGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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